2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid
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Overview
Description
2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid is a compound with the molecular formula C15H16N2O2S and a molecular weight of 288.37 g/mol This compound is known for its unique structure, which includes a benzimidazole ring fused with a tetrahydrobenzene ring and a sulfanylacetic acid moiety
Preparation Methods
The synthesis of 2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid typically involves multiple stepsThe final step involves the addition of the sulfanylacetic acid moiety under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfanylacetic acid moiety may also play a role in its biological activity by interacting with cellular components .
Comparison with Similar Compounds
Similar compounds to 2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid include:
Benzimidazole derivatives: These compounds share the benzimidazole ring structure and have similar biological activities.
Tetrahydrobenzene derivatives: Compounds with a tetrahydrobenzene ring may exhibit similar chemical reactivity.
Sulfanylacetic acid derivatives: These compounds have the sulfanylacetic acid moiety and may undergo similar chemical reactions.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse applications and potential biological activities.
Properties
IUPAC Name |
2-[(1-phenyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-14(19)10-20-15-16-12-8-4-5-9-13(12)17(15)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQDULUDTYXQRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(N2C3=CC=CC=C3)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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